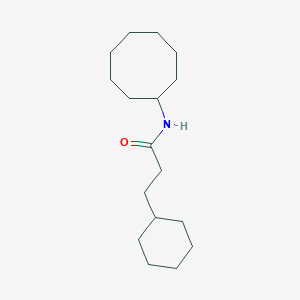
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CCMB or N-(3-chloro-4-methoxyphenyl)-2-chloro-5-nitrobenzamide. The compound is used in scientific research for various purposes, including as a tool for studying the mechanism of action of certain proteins and enzymes, as well as for developing new drugs and therapies.
作用机制
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins and enzymes. For example, CCMB has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, CCMB can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In addition to its ability to induce DNA damage and cell death in cancer cells, CCMB has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. CCMB has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using CCMB in lab experiments is its ability to selectively target certain proteins and enzymes, such as PARP. This makes it a useful tool for studying the mechanism of action of these proteins and enzymes. However, one limitation of using CCMB is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate concentrations of CCMB in lab experiments to avoid toxicity.
未来方向
There are several future directions for research involving CCMB. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant properties and its potential for treating various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CCMB and how it interacts with proteins and enzymes in the body.
合成方法
The synthesis of CCMB involves a series of chemical reactions that are carried out in a laboratory setting. The process typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography, to obtain pure CCMB.
科学研究应用
CCMB is widely used in scientific research for various applications. One of the most common uses of CCMB is as a tool for studying the mechanism of action of certain proteins and enzymes. For example, CCMB has been used to study the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. CCMB is also used in drug discovery and development, as it can serve as a lead compound for developing new drugs and therapies.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)16)17-14(19)10-7-9(18(20)21)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBNJYNMWZIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)


